
4-Aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is a compound with the molecular formula C13H20F3N3O8. It is used primarily in proteomics research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves multiple steps. The starting materials typically include aminomalonic acid and 4-aminobutyric acid. The reaction conditions often require specific solvents like dimethyl sulfoxide, methanol, and water to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of high-quality reagents and precise control of reaction conditions are crucial for producing the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action for Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Aminomalonic Acid: A precursor in the synthesis of Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt.
4-Aminobutyric Acid: Another precursor used in the synthesis.
Trifluoroacetic Acid: Used to form the trifluoroacetic acid salt of the compound.
Uniqueness
Aminomalonic Acid Bis(4-aminobutyric Acid)amide Trifluoroacetic Acid Salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it particularly valuable in proteomics research and potential therapeutic applications .
Properties
Molecular Formula |
C13H26F3N5O8 |
|---|---|
Molecular Weight |
437.37 g/mol |
IUPAC Name |
4-aminobutanamide;2-aminopropanedioic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C4H10N2O.C3H5NO4.C2HF3O2/c2*5-3-1-2-4(6)7;4-1(2(5)6)3(7)8;3-2(4,5)1(6)7/h2*1-3,5H2,(H2,6,7);1H,4H2,(H,5,6)(H,7,8);(H,6,7) |
InChI Key |
ROEBXOSFOCYHEI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)N)CN.C(CC(=O)N)CN.C(C(=O)O)(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



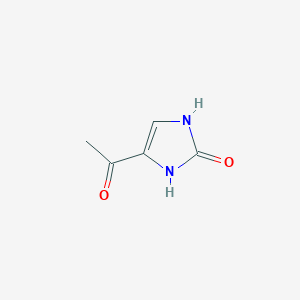
![Benzyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13965174.png)
![6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13965180.png)
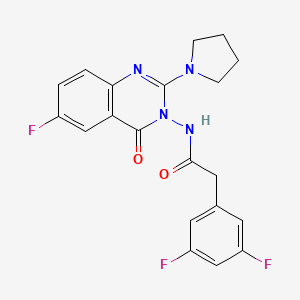
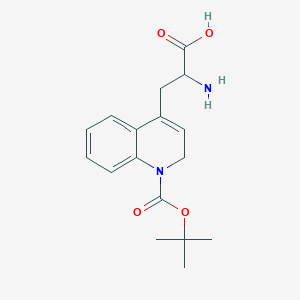
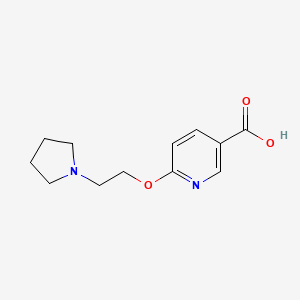
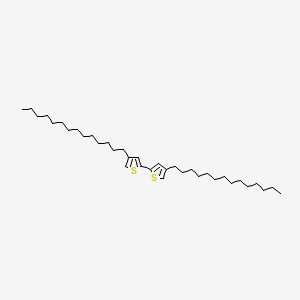
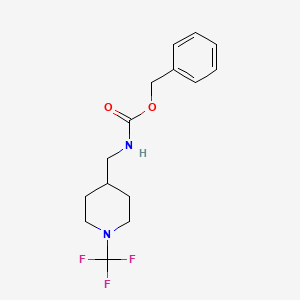

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
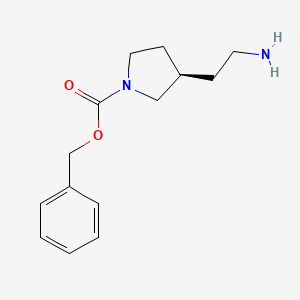

![1-(4-Aminobenzoyl)-7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B13965248.png)
